![molecular formula C22H21ClN4O2S B6546666 N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946325-92-4](/img/structure/B6546666.png)
N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.1073748 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Chlorophenyl moiety : This group is often associated with various biological activities, including antimicrobial and anticancer properties.
- Pyridinyl and cyclopentapyrimidinyl rings : These heterocyclic structures are known for their roles in enzyme inhibition and receptor binding.
- Sulfanyl group : This moiety is significant in enhancing the pharmacological profile of compounds, particularly in terms of antibacterial and antiviral activities.
Property | Value |
---|---|
Molecular Formula | C19H19ClN4O2S |
Molecular Weight | 396.90 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, moderate to strong antibacterial activity was observed .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A study conducted on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the pyridinyl group is particularly noted for its role in targeting specific cancer cell lines.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Interaction with specific receptors leading to cellular responses.
- Enzyme Inhibition : Blocking the activity of enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Study 1: Antibacterial Evaluation
In a study evaluating several derivatives of similar compounds, N-[(4-chlorophenyl)methyl]-2-sulfanylacetamide derivatives were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .
Study 2: Anticancer Activity Assessment
A multicellular spheroid model was used to assess the anticancer activity of related compounds. The study found that treatment with these compounds led to a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-9-7-15(8-10-16)12-25-20(28)14-30-21-18-5-3-6-19(18)27(22(29)26-21)13-17-4-1-2-11-24-17/h1-2,4,7-11H,3,5-6,12-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAUCZKASHOCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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